Cas no 17650-98-5 (Ceruletide)

Ceruletide structure
Produktname:Ceruletide
Ceruletide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Caerulein
- CAERULEIN SULFATED
- Caerulein, Ceruletide, Cerulein
- caerulein 1.1
- Ceosunin
- CERULEIN
- CERULETIDE
- Ceruletide,Cerulein
- FI-6934
- sulfated caerulein
- CAERULEIN 500 UG
- [TYR(SO3H)4]CAERULEIN
- Caerulein (~90%)
- Ceruletide, Cerulein
- Ceruletidum
- Ceruletida
- Ceruletidum [INN-Latin]
- Ceruletida [INN-Spanish]
- Ceruletide [USAN:INN:BAN]
- Ceruletide diethylamine
- 5-Oxo-L-prolyl-L-glutaminyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-threonylglycyl-L-tryptophyl-L-methionyl-L-alpha-aspartyl-L-phenylalaninamide
- 5-Oxo-L-prolyl-L-glutaminyl-L-aspartyl-L-tyrosyl-L-threonylglycyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-L-alaninamide 4-(hydrogen sulfate) (ester)
- 888Y0
- C73362
- 5-oxo-L-prolyl-L-glutaminyl-L-a-aspartyl-O-sulfo-L-tyrosyl-L-threonylglycyl-L-tryptophyl-L-methionyl-L-a-aspartyl-L-phenylalaninamide
- CERULETIDE [MART.]
- Q5065299
- CS-5876
- HY-A0190
- CHEBI:59219
- (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-[(2S)-2-[(2S)-2-{2-[(2S,3R)-2-[(2S)-2-[(2S)-2-[(2S)-4-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}butanamido]-3-carboxypropanamido]-3-[4-(sulfooxy)phenyl]propanamido]-3-hydroxybutanamido]acetamido}-3-(1H-indol-3-yl)propanamido]-4-(methylsulfanyl)butanamido]propanoic acid
- SCHEMBL29520
- 888Y08971B
- UNII-888Y08971B
- Caerulein (~85%)
- pGlu-Gln-Asp-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2
- DB00403
- Caerulein, sulfated
- CERULETIDE [WHO-DD]
- DTXSID8040434
- CCRIS 3063
- EN300-23248418
- NS00004791
- GTPL7589
- 17650-98-5
- AKOS030529560
- CERULETIDE [MI]
- 5-OXO-L-PROLYL-L-GLUTAMINYL-L-A-ASPARTYL-O-SULFO-L-TYROSYL-L-THREONYLGLYCYL-L-TRYPTOPHYL-L-METHIONYL-L-.ALPHA.-ASPARTYL-L-PHENYLALANINAMIDE
- AS-56061
- FI-6934Caerulein
- CERULETIDE [USAN]
- CERULETIDE [INN]
- D03442
- MFCD00076478
- CHEMBL1201355
- Ceruletide (USAN/INN)
- YRALAIOMGQZKOW-HYAOXDFASA-N
- (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-[(2S)-2-[(2S)-2-{2-[(2S,3R)-2-[(2S)-2-[(2S)-2-[(2S)-4-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}butanamido]-3-carboxypropanamido]-3-[4-(sulfooxy)phenyl]propanamido]-3-hydroxybutanamido]acetamido}-3-(indol-3-yl)propanamido]-4-(methylsulfanyl)butanamido]propanoic acid
- Ceruletide
-
- MDL: MFCD00076478
- Inchi: 1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1
- InChI-Schlüssel: YRALAIOMGQZKOW-HYAOXDFASA-N
- Lächelt: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C(=O)O[H])=O)N([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(C([H])([H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OS(=O)(=O)O[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)N([H])C([C@]1([H])C([H])([H])C([H])([H])C(N1[H])=O)=O)=O)=O)=O)=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 1351.448539g/mol
- Oberflächenladung: 0
- XLogP3: -3
- Anzahl der Spender von Wasserstoffbindungen: 17
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Anzahl drehbarer Bindungen: 38
- Monoisotopenmasse: 1351.448539g/mol
- Monoisotopenmasse: 1351.448539g/mol
- Topologische Polaroberfläche: 585Ų
- Schwere Atomanzahl: 94
- Komplexität: 2840
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Tautomerzahl: 1000
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Unsicher
- Schmelzpunkt: 224-226° (dec)
- Siedepunkt: No data available
- Flammpunkt: No data available
- Löslichkeit: 0.05 M ammonium hydroxide: 1 mg/mL, clear, colorless
- PSA: 585.08000
- LogP: 1.81300
- Merck: 13,2015
- Löslichkeit: 0.05 M ammonium hydroxide: 1 mg/mL, clear, colorless
- Spezifische Rotation: D20 -26° (c = 1 in DMF)
Ceruletide Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- WGK Deutschland:3
- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- FLUKA MARKE F CODES:10-21
- Lagerzustand:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Ceruletide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T14932-10 mg |
Ceruletide |
17650-98-5 | 97.54% | 10mg |
¥ 8,450 | 2023-07-11 | |
ChemScence | CS-5876-500ug |
Ceruletide |
17650-98-5 | 99.96% | 500ug |
$180.0 | 2022-04-27 | |
ChemScence | CS-5876-1mg |
Ceruletide |
17650-98-5 | 99.96% | 1mg |
$300.0 | 2021-09-02 | |
S e l l e c k ZHONG GUO | S9690-5mg |
Caerulein (FI-6934) |
17650-98-5 | 99.94% | 5mg |
¥7346.48 | 2023-09-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S62702-1mg |
Caerulein |
17650-98-5 | ≥95% | 1mg |
¥947.00 | 2021-09-02 | |
eNovation Chemicals LLC | D763344-5mg |
CAERULEIN |
17650-98-5 | 98+% | 5mg |
$210 | 2023-05-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C860403-5mg |
Ceruletide |
17650-98-5 | >99% | 5mg |
¥767.00 | 2022-10-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO544-1mg |
Ceruletide |
17650-98-5 | 98+% | 1mg |
2284CNY | 2021-05-07 | |
MedChemExpress | HY-A0190-1mg |
Ceruletide |
17650-98-5 | 99.85% | 1mg |
¥2200 | 2024-04-19 | |
TargetMol Chemicals | T14932-10mg |
Ceruletide |
17650-98-5 | 98.47% | 10mg |
¥ 5470 | 2024-07-20 |
Ceruletide Verwandte Literatur
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
4. Book reviews
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
17650-98-5 (Ceruletide) Verwandte Produkte
- 2280-01-5(N-Acetyl-D-tryptophan)
- 2382-80-1(N-Acetyl-L-tryptophan ethyl ester)
- 804-63-7(quinine sulphate)
- 69-25-0(Eledoisin)
- 87-32-1(N-Acetyl-tryptophan)
- 10047-33-3(Gastrin I, human)
- 1218-34-4(N-Acetyl-L-tryptophan)
- 5534-95-2(Pentagastrin)
- 6119-70-6(Quinine bisulfate)
- 6591-63-5(Quinidine sulfate dihydrate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:17650-98-5)Ceruletide

Reinheit:99%/99%
Menge:1mg/5mg
Preis ($):346.0/1346.0
atkchemica
(CAS:17650-98-5)Ceruletide

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung